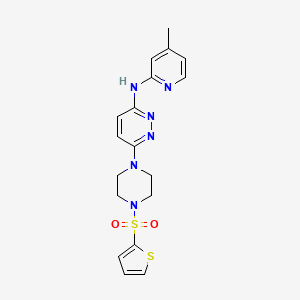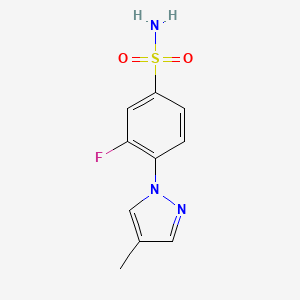
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The synthesis of similar compounds has been reported in the literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenylpyrazole skeleton . More detailed information about the molecular structure could be obtained through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Biological Activities
Research has shown that derivatives of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide have been synthesized and investigated for their biological activities. These activities include cytotoxic effects on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Compounds with polymethoxylated-pyrazoline benzene sulfonamides structure exhibited significant inhibitory activity against human carbonic anhydrase I and II isoenzymes, with some derivatives showing promising tumor selectivity and considered lead molecules for further investigations (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Applications
A study on benzene sulfonamide pyrazole oxadiazole derivatives revealed their potential as antimicrobial and antitubercular agents. These compounds were synthesized and evaluated for their activities against various bacterial strains and Mycobacterium tuberculosis. Molecular docking studies suggested the potential mechanism of inhibition against the tuberculosis-causing agent, with some derivatives showing good antibacterial activity compared to standard drugs (Shingare et al., 2022).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Further research into pyrazole-sulfonamide derivatives has revealed their potential in inhibiting carbonic anhydrase enzymes, which play a critical role in various physiological processes. Some derivatives have demonstrated broad-spectrum antitumor activity, showcasing the therapeutic potential of these compounds in cancer treatment (Mert et al., 2014).
Molecular Structure and Computational Analysis
Advanced studies have utilized quantum mechanical calculations and spectroscopic investigations to understand the molecular structure, vibrational frequencies, and potential energy distribution of this compound derivatives. These analyses provide insights into the electronic properties, reactivity sites, and nonlinear optical properties, contributing to the design of new materials and drugs (Govindasamy & Gunasekaran, 2015).
Future Directions
properties
IUPAC Name |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPEEINIFFWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

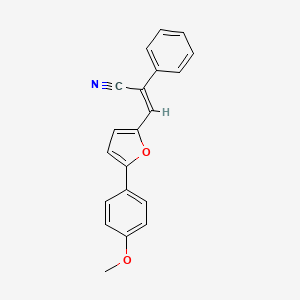
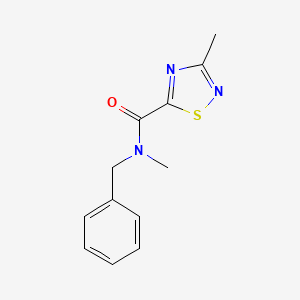

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)
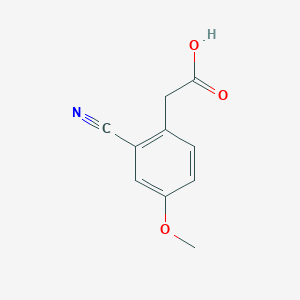

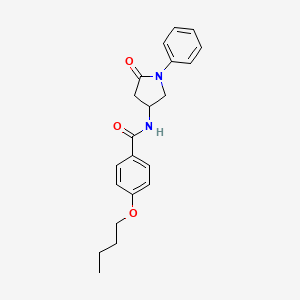

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)

